フェニルピラゾール
Phenylpyrazoles are a class of heterocyclic compounds that exhibit a benzene ring fused to a pyrazole ring, forming a five-membered nitrogen-containing heteroaromatic system. These molecules feature significant structural diversity and are found in various natural products and synthetic intermediates due to their unique chemical properties.
Phenylpyrazoles have been extensively studied for their pharmacological applications, particularly as potential anti-inflammatory, antiviral, and anticancer agents. The presence of a pyrazole ring confers these compounds with distinct functional groups that can participate in various types of chemical reactions, making them versatile building blocks in medicinal chemistry.
Structurally, phenylpyrazoles are characterized by their ability to form hydrogen bonds due to the presence of nitrogen atoms, which enhances their binding affinity and selectivity for specific biological targets. Additionally, the phenyl group provides opportunities for derivatization, allowing for the introduction of various substituents that can modulate the physicochemical properties and pharmacological activity of these compounds.
In summary, phenylpyrazoles represent a valuable class of heterocyclic molecules with diverse applications in pharmaceutical research, synthetic chemistry, and materials science.

構造 | 化学名 | CAS | MF |
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Oxonole Blue Dipotassium Salt | 51858-17-4 | C25H16K2N4O12S2 |
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1H-Pyrazole-5-aceticacid, 1-(2-methylpropyl)-3,4-diphenyl- | 50270-32-1 | C21H22N2O2 |
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4-Bromoantipyrine | 5426-65-3 | C11H11BrN2O |
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Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate | 53960-15-9 | C13H14N2O3 |
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Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | 89-33-8 | C12H12N2O3 |
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(1-Phenyl-1H-pyrazol-4-yl)methanol | 70817-26-4 | C10H10N2O |
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3-Phenyl-1H-pyrazole-4-carbaldehyde | 26033-20-5 | C10H8N2O |
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Fipronil Detrifluoromethylsulfinyl | 120068-79-3 | C11H5Cl2F3N4 |
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5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole | 96145-98-1 | C10H7F3N2O |
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4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | C10H8N2O |
関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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